Lipophilicity Increase: logP of 1,1,1-Trifluoro-3-methylbutan-2-one vs. Non-Fluorinated Analog
The trifluoromethyl group significantly elevates lipophilicity compared to the non-fluorinated analog, 3-methylbutan-2-one. The target compound exhibits a computed logP of 1.7738, whereas its non-fluorinated counterpart has a logP of approximately 0.80–1.23 [1]. This >0.5 log unit increase indicates substantially enhanced membrane permeability, a critical factor in drug discovery and agrochemical development [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.7738 (computed) |
| Comparator Or Baseline | 3-Methylbutan-2-one: 0.80 (XlogP) – 1.23 (AlogP) |
| Quantified Difference | ΔlogP ≈ +0.55 to +0.97 units |
| Conditions | Computational prediction / octanol-water partition coefficient |
Why This Matters
The increased lipophilicity directly translates to improved passive membrane diffusion, making this compound a superior scaffold for optimizing bioavailability in medicinal chemistry programs.
- [1] Plantaedb. 3-Methyl-2-butanone. XlogP: 0.80; AlogP: 1.23. View Source
- [2] Balenkova, E. S., et al. (2007). Chemistry of α,β-Unsaturated Trifluoromethyl Ketones. The trifluoromethyl group usually increases lipophilicity of the molecules improving their transport characteristics in vivo. View Source
